molecular formula C12H18O4 B3055346 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol CAS No. 64049-38-3

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

Cat. No.: B3055346
CAS No.: 64049-38-3
M. Wt: 226.27 g/mol
InChI Key: KYBVWWVRKOYDNI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol is an organic compound that features both hydroxyl and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol typically involves the reaction of 4-methylphenol with formaldehyde and a suitable diol. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.

    Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Simpler alcohols.

    Substitution Products: Compounds with new functional groups replacing the ether linkage.

Scientific Research Applications

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influencing signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-[(4-chlorophenoxy)methyl]propane-1,3-diol
  • 2-(Hydroxymethyl)-2-[(4-nitrophenoxy)methyl]propane-1,3-diol

Uniqueness

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-(hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10-2-4-11(5-3-10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBVWWVRKOYDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982319
Record name 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64049-38-3
Record name 1,3-Propanediol, 2-hydroxymethyl-2-(p-tolyloxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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